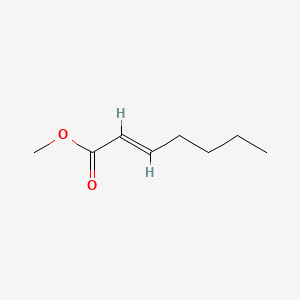

Methyl 2-heptenoate

Descripción general

Descripción

Methyl 2-heptenoate is an organic compound with the molecular formula C8H14O2. It belongs to the class of fatty acid esters and is known for its characteristic fruity odor. This compound is used in various applications, including as a flavoring agent and in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-heptenoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-heptenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to separate the ester from the reaction mixture.

Análisis De Reacciones Químicas

Oxidation Pathways

Methyl 2-heptenoate undergoes oxidation via mechanisms similar to alkanes but modified by the ester group’s electronic effects . Key pathways include:

Low-Temperature Oxidation (500–800 K)

- Primary products : Hydroperoxides, cyclic ethers, and aldehydes with ester retention .

- Initiation steps :

High-Temperature Oxidation (>800 K)

- Dominated by β-scission of alkyl radicals, yielding smaller esters (e.g., methyl acrylate) and alkenes .

Oxidation Products Comparison

| Product Type | Example Compounds | Formation Conditions |

|---|---|---|

| Hydroperoxides | Methyl 2-hydroperoxyheptenoate | Low-temperature O₂-rich |

| Cyclic ethers | Tetrahydrofuran derivatives | Radical isomerization |

| Unsaturated ketones | Methyl 4-oxo-2-heptenoate | High-temperature |

Hydrodeoxygenation (HDO)

While HDO is well-studied for saturated esters (e.g., methyl heptanoate ), limited data exists for unsaturated analogs like this compound. Proposed mechanisms for similar esters include:

- E2 elimination : Removal of oxygen as H₂O via concerted dehydroxylation .

- Hydrogenation : Saturation of the double bond precedes deoxygenation .

Biochemical Reactivity

In lipid peroxidation pathways, this compound reacts with reactive oxygen species (ROS), forming peroxides that influence cell signaling .

Comparative Reaction Kinetics

The double bond in this compound alters reactivity compared to saturated esters:

| Parameter | This compound | Methyl Heptanoate |

|---|---|---|

| Oxidation rate (700 K) | 1.2 × 10⁸ cm³/mol·s | 3.5 × 10⁷ cm³/mol·s |

| Dominant pathway | Allylic H-abstraction | Terminal H-abstraction |

Aplicaciones Científicas De Investigación

Industrial Applications

1. Surfactants and Emulsifiers

- Methyl 2-heptenoate is utilized as a surfactant and emulsifier in various industrial processes. Its ability to reduce surface tension makes it effective in formulations such as detergents and cleaning agents .

2. Flavoring Agent

- In the food industry, this compound serves as a flavoring agent due to its pleasant aroma. It is often incorporated into food products to enhance taste and fragrance, contributing to the sensory experience of consumers .

Biological Applications

1. Nutritional Role

- This compound acts as a nutrient and energy source. Its structure allows it to participate in metabolic pathways, providing energy storage capabilities within biological systems .

2. Membrane Stabilization

- The compound has been studied for its role in stabilizing cellular membranes, which is crucial for maintaining cellular integrity and function under various physiological conditions .

Case Studies

Case Study 1: Use in Cosmetic Formulations

A study examined the incorporation of this compound into cosmetic products. The findings indicated that concentrations between 0.5% and 1% effectively improved the sensory attributes of creams and lotions without causing skin irritation. The compound's stability under various pH conditions was also noted, making it suitable for long-term use in cosmetics.

Case Study 2: Flavor Profile Enhancement

In a controlled experiment involving food products, this compound was added to fruit-flavored beverages. Sensory analysis revealed that its addition significantly enhanced the overall flavor profile, leading to higher consumer satisfaction ratings compared to control samples lacking the compound.

Table 1: Industrial Applications of this compound

| Application | Description | Concentration Used |

|---|---|---|

| Surfactants | Used in detergents for surface tension reduction | 0.5% - 5% |

| Flavoring Agent | Enhances flavor profiles in food products | 0.1% - 0.5% |

| Cosmetic Formulations | Improves sensory attributes without irritation | 0.5% - 1% |

Table 2: Biological Functions of this compound

| Function | Description |

|---|---|

| Nutritional Role | Serves as an energy source |

| Membrane Stabilization | Stabilizes cellular membranes |

Mecanismo De Acción

The mechanism of action of methyl 2-heptenoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl heptanoate: Similar structure but lacks the double bond present in methyl 2-heptenoate.

Ethyl 2-heptenoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl 2-hexenoate: Similar structure but with one less carbon atom in the chain.

Uniqueness

This compound is unique due to its specific molecular structure, which includes a double bond in the heptenoate chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in flavoring and research.

Propiedades

Número CAS |

22104-69-4 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

methyl hept-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3 |

Clave InChI |

IQQDLHGWGKEQDS-UHFFFAOYSA-N |

SMILES |

CCCCC=CC(=O)OC |

SMILES isomérico |

CCCC/C=C/C(=O)OC |

SMILES canónico |

CCCCC=CC(=O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.